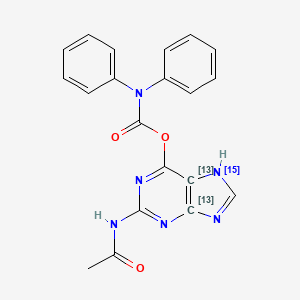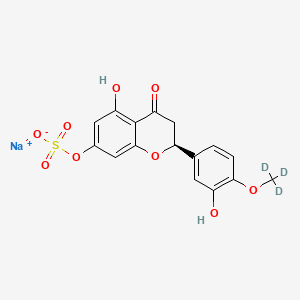
rac-Hesperetin 7-O-Sulfate Sodium Salt-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-Hesperetin 7-O-Sulfate Sodium Salt-d3 is a labeled analogue of Hesperetin 7-O-Sulfate Sodium Salt. Hesperetin is a flavanone glycoside found in citrus fruits and is also known as Vitamin P. This compound is used in various scientific research applications due to its unique properties and labeled isotopes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-Hesperetin 7-O-Sulfate Sodium Salt-d3 involves the sulfation of hesperetin, followed by the introduction of sodium salt and deuterium labeling. The reaction typically requires a sulfating agent such as sulfur trioxide-pyridine complex or chlorosulfonic acid. The reaction is carried out in an appropriate solvent like dimethylformamide or pyridine under controlled temperature conditions to ensure the selective sulfation at the 7-O position.
Industrial Production Methods
Industrial production of this compound involves large-scale sulfation reactions followed by purification processes such as crystallization or chromatography. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
rac-Hesperetin 7-O-Sulfate Sodium Salt-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the sulfate group back to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the sulfate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hesperetin and its hydroxyl derivatives.
Substitution: Various substituted hesperetin derivatives.
Aplicaciones Científicas De Investigación
rac-Hesperetin 7-O-Sulfate Sodium Salt-d3 is widely used in scientific research, including:
Chemistry: As a reference standard in analytical chemistry for the quantification of hesperetin derivatives.
Biology: Studying the metabolic pathways of flavonoids in biological systems.
Medicine: Investigating the pharmacokinetics and pharmacodynamics of hesperetin and its derivatives.
Industry: Used in the development of nutraceuticals and functional foods.
Mecanismo De Acción
The mechanism of action of rac-Hesperetin 7-O-Sulfate Sodium Salt-d3 involves its interaction with various molecular targets and pathways. Hesperetin is known to inhibit human UDP-glucuronosyltransferase activity, which plays a role in the metabolism of xenobiotics. It also induces apoptosis through the activation of p38 MAPK pathway, leading to cell death in certain cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- Hesperetin
- Hesperidin
- Naringenin
- Quercetin
Uniqueness
rac-Hesperetin 7-O-Sulfate Sodium Salt-d3 is unique due to its deuterium labeling, which allows for precise tracking and quantification in metabolic studies. Its sulfate group also enhances its solubility and bioavailability compared to other flavonoids.
Propiedades
Fórmula molecular |
C16H13NaO9S |
|---|---|
Peso molecular |
407.3 g/mol |
Nombre IUPAC |
sodium;[(2S)-5-hydroxy-2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]-4-oxo-2,3-dihydrochromen-7-yl] sulfate |
InChI |
InChI=1S/C16H14O9S.Na/c1-23-13-3-2-8(4-10(13)17)14-7-12(19)16-11(18)5-9(6-15(16)24-14)25-26(20,21)22;/h2-6,14,17-18H,7H2,1H3,(H,20,21,22);/q;+1/p-1/t14-;/m0./s1/i1D3; |
Clave InChI |
KYIHVLPHDWLSCZ-CYFFXDPVSA-M |
SMILES isomérico |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)OS(=O)(=O)[O-])O)O.[Na+] |
SMILES canónico |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OS(=O)(=O)[O-])O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


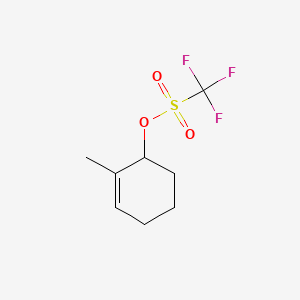

![Benzhydryl 7-[(2-bromoacetyl)amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13845087.png)
![tert-Butyl 3-((tert-butoxycarbonyl)amino)-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13845096.png)

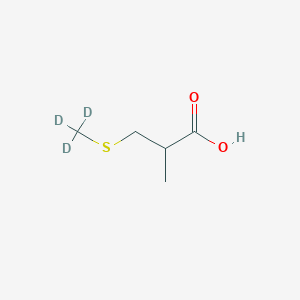
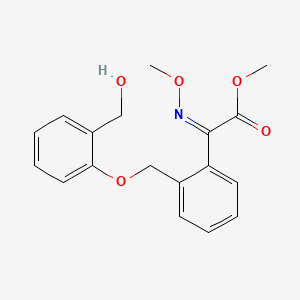
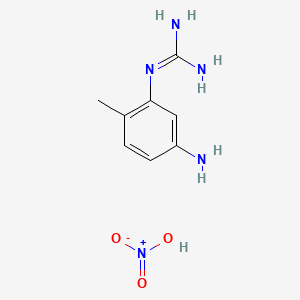
![6-Fluoro-3-[1-bis-[2-(methyl-6,7,8,9-tetrahydropyridol[1,2,a]pyrimidin-4-one-3-yl)ethyl]piperidinium]benzisoxazole Iodide](/img/structure/B13845118.png)
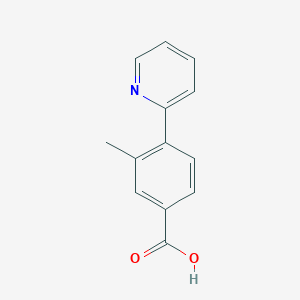
![(4-Chlorobenzo[b]thiophen-2-yl)(piperazin-1-yl)methanone](/img/structure/B13845134.png)
![1-[Bis(4-fluorophenyl)methyl]-2,2,3,3,5,5,6-heptadeuterio-6-methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;deuterium monohydride](/img/structure/B13845138.png)

